N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide or other suitable reagents.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with chloroacetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions may target the oxadiazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and other functional groups may play a crucial role in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(4-Chlorophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Uniqueness
N-(4-Chlorophenyl)-2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the naphthalene ring, which may impart distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H14ClN3O3S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-5-7-15(8-6-14)22-18(26)11-28-20-24-23-19(27-20)16-9-12-3-1-2-4-13(12)10-17(16)25/h1-10,25H,11H2,(H,22,26) |
InChI Key |
NYBWKVULHKLDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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